![molecular formula C24H18F3N3O2S B10833933 3-[6'-Methyl-4'-(4-trifluoromethyl-phenyl)-[2,2']bipyridinyl-6-yl]-benzenesulfonamide](/img/structure/B10833933.png)
3-[6'-Methyl-4'-(4-trifluoromethyl-phenyl)-[2,2']bipyridinyl-6-yl]-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25435285-Compound-46 is a synthetic organic compound known for its role as a non-peptidic antagonist of the neuropeptide FF1 receptor . This compound has been studied for its potential therapeutic applications, particularly in the field of neuroscience.
Preparation Methods
The preparation of PMID25435285-Compound-46 involves several synthetic routes. One common method includes the reaction of 4-anilino-1-benzylpiperidine-4-carboxamide with 2-(diaminomethylideneamino)ethylamine under specific reaction conditions . Industrial production methods often involve optimizing these reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
PMID25435285-Compound-46 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PMID25435285-Compound-46 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of neuropeptide FF1 receptor antagonists.
Biology: Researchers use this compound to investigate the role of neuropeptide FF1 receptors in various biological processes.
Mechanism of Action
The mechanism of action of PMID25435285-Compound-46 involves its binding to the neuropeptide FF1 receptor, which leads to the inhibition of receptor activity. This inhibition modulates downstream signaling pathways, ultimately affecting various physiological processes . The molecular targets and pathways involved include the modulation of adenylate cyclase activity and the suppression of neurotransmission .
Properties
Molecular Formula |
C24H18F3N3O2S |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
3-[6-[6-methyl-4-[4-(trifluoromethyl)phenyl]pyridin-2-yl]pyridin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H18F3N3O2S/c1-15-12-18(16-8-10-19(11-9-16)24(25,26)27)14-23(29-15)22-7-3-6-21(30-22)17-4-2-5-20(13-17)33(28,31)32/h2-14H,1H3,(H2,28,31,32) |
InChI Key |
DQITWECLUPKXEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC=CC(=N2)C3=CC(=CC=C3)S(=O)(=O)N)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


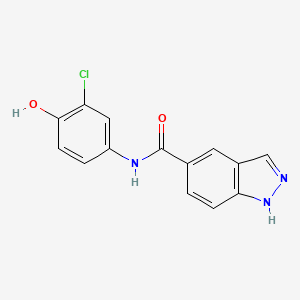
![(1R,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B10833861.png)
![2-{4-[3-(4-Chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-phenylethanol](/img/structure/B10833865.png)
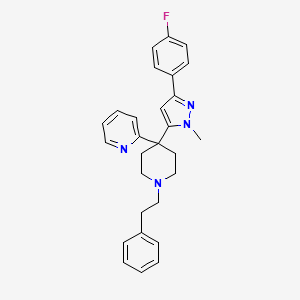
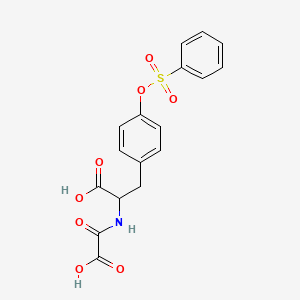
![3-(4-Oxo-7-phenylethynyl-4,5-dihydro-3H-benzo[b][1,4]diazepin-2-yl)-benzonitrile](/img/structure/B10833877.png)
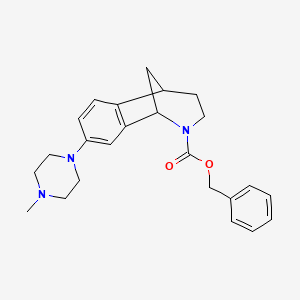
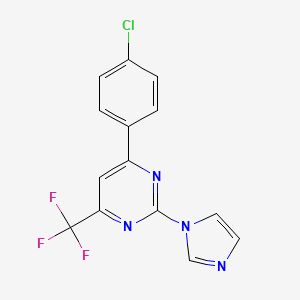
![5-{3-[6-Trifluoromethyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-phenyl}-pyridin-2-ylamine](/img/structure/B10833898.png)
![4-{4-[6-Methyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-pyrimidin-2-yl}-pyridin-2-ylamine](/img/structure/B10833905.png)
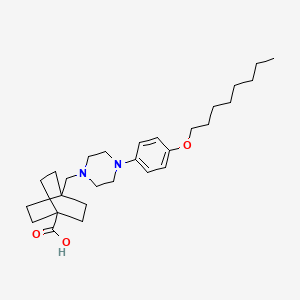
![3-[6'-Methyl-4'-(4-trifluoromethyl-phenyl)-[2,2']bipyridinyl-6-yl]-N-propionyl-benzenesulfonamide](/img/structure/B10833918.png)
![3-(4-fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-(2-phenylethyl)piperidine](/img/structure/B10833925.png)
![2-[(3-Imidazol-1-ylpropylamino)methyl]pyridine-4-carboxylic acid](/img/structure/B10833942.png)
